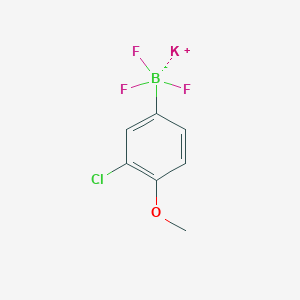
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound. It is a potassium salt with a trifluoroborate anion and a 3-chloro-4-methoxyphenyl group. This compound is of interest due to its applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with potassium bifluoride. The reaction proceeds as follows:
Starting Material: 3-chloro-4-methoxyphenylboronic acid.
Reagent: Potassium bifluoride (KHF2).
Reaction Conditions: The reaction is carried out in an appropriate solvent, often under mild conditions to ensure the stability of the trifluoroborate product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactants: Large quantities of 3-chloro-4-methoxyphenylboronic acid and potassium bifluoride.
Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst and a base, typically in an aqueous or organic solvent.
Reagents: Common reagents include palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the coupling partner. In Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.
Scientific Research Applications
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include:
Transmetalation: Transfer of the aryl group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide: Similar structure but with different substitution pattern.
Potassium 4-methoxyphenyltrifluoroborate: Lacks the chloro substituent.
Potassium phenyltrifluoroborate: Simplest form without any substituents on the phenyl ring.
Uniqueness
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
Properties
Molecular Formula |
C7H6BClF3KO |
|---|---|
Molecular Weight |
248.48 g/mol |
IUPAC Name |
potassium;(3-chloro-4-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
HMWKVNLPNWUHPO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















